5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Lipophilicity ADME Prediction Drug-likeness

5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478255-12-8) is a synthetic Schiff base derivative of the 1,2,4-triazole-3-thiol heterocycle, characterized by a 3-chlorophenyl substituent at the 5-position and a 4-methylbenzylideneamino group at the 4-position. The compound is distributed as part of the Sigma-Aldrich Library of Rare Chemicals (SALOR-INT) under product number L229830 (AldrichCPR), a collection explicitly curated for early-discovery researchers seeking structurally unique screening candidates.

Molecular Formula C16H13ClN4S
Molecular Weight 328.8 g/mol
CAS No. 478255-12-8
Cat. No. B12042511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS478255-12-8
Molecular FormulaC16H13ClN4S
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13ClN4S/c1-11-5-7-12(8-6-11)10-18-21-15(19-20-16(21)22)13-3-2-4-14(17)9-13/h2-10H,1H3,(H,20,22)/b18-10+
InChIKeyKPONNSOFNJSYDD-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478255-12-8): Compound Class and Procurement Baseline


5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478255-12-8) is a synthetic Schiff base derivative of the 1,2,4-triazole-3-thiol heterocycle, characterized by a 3-chlorophenyl substituent at the 5-position and a 4-methylbenzylideneamino group at the 4-position [1]. The compound is distributed as part of the Sigma-Aldrich Library of Rare Chemicals (SALOR-INT) under product number L229830 (AldrichCPR), a collection explicitly curated for early-discovery researchers seeking structurally unique screening candidates . With a molecular weight of 328.8 g/mol and a computed XLogP3 of 4.3, this compound occupies a moderately lipophilic chemical space distinct from many polar 1,2,4-triazole-3-thiol analogs [1].

Why Generic Substitution of 5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol Fails: The Substituent-Specific Differentiation Problem


Within the 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol chemotype, even minor substituent alterations—such as relocating the methyl group from the para to the meta position of the benzylidene ring (CAS 478255-46-8) or replacing it with an electron-withdrawing nitro group (CAS 478255-09-3)—produce quantifiable shifts in computed lipophilicity (ΔXLogP3), topological polar surface area, and predicted membrane permeability that cannot be assumed equivalent without experimental confirmation [1]. The Sigma-Aldrich AldrichCPR collection note explicitly states that no analytical data are collected for this product, placing the burden of identity confirmation and purity verification on the buyer; substituting a structurally similar but analytically unvalidated analog sourced from a different supplier introduces an additional layer of procurement risk . Consequently, generic substitution without head-to-head analytical equivalence data risks compromising both chemical identity and any structure-dependent biological readout.

Quantitative Differentiation Evidence for 5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (478255-12-8) vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Predicted Membrane Permeability: Para-Methyl vs. Meta-Methyl vs. Nitro Analogs

The target compound (para-methylbenzylidene, CAS 478255-12-8) exhibits a computed XLogP3 of 4.3, reflecting the lipophilic contribution of the para-methyl substituent on the benzylidene ring [1]. Its closest positional isomer, the meta-methyl analog (CAS 478255-46-8), also yields an XLogP3 of approximately 4.3 due to identical molecular formula (C₁₆H₁₃ClN₄S), but the altered substitution pattern modifies the three-dimensional electrostatic surface, as evidenced by differing InChIKey identifiers (KPONNSOFNJSYDD-VCHYOVAHSA-N vs. the meta-isomer key) [1]. The 3-nitrobenzylidene analog (CAS 478255-09-3, C₁₅H₁₀ClN₅O₂S, MW 359.8) shows a substantially lower XLogP3 of approximately 3.2–3.5 due to the polar nitro group, translating to a predicted ~0.8–1.1 log unit reduction in lipophilicity and a concomitant decrease in predicted passive membrane permeability [1]. The topological polar surface area (TPSA) difference—72.1 Ų for the target compound versus >110 Ų for the nitro analog—further stratifies these compounds in oral bioavailability prediction models [1].

Lipophilicity ADME Prediction Drug-likeness Schiff Base Physicochemistry

Tautomeric Equilibrium (Thiol-Thione) and Substituent Influence on Reactive Thiol Availability

1,2,4-Triazole-3-thiol derivatives exist in a tautomeric equilibrium between the thiol (4H-1,2,4-triazole-3-thiol) and thione (2,4-dihydro-3H-1,2,4-triazole-3-thione) forms, and the position of this equilibrium is sensitive to the electronic nature of substituents at positions 4 and 5 [1]. The target compound's 4-methylbenzylideneamino group, being a moderate electron-donating Schiff base substituent (Hammett σₚ ≈ −0.17 for the methyl group), shifts the equilibrium subtly relative to electron-withdrawing analogs such as the 4-nitrobenzylidene or 3-nitrobenzylidene variants [1]. Spectroscopic investigation of analogous 4-(benzylideneamino)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones has demonstrated that thiol-thione tautomerism directly modulates the availability of the free thiol for metal coordination and covalent bond formation, properties exploited in metallo-β-lactamase (MBL) inhibitor design [2]. The para-methyl substitution, by modestly enriching electron density at the triazole ring compared to a nitro substituent, is predicted to favor a marginally higher thiol tautomer population—a distinction relevant for applications requiring a nucleophilic sulfur center, such as covalent inhibitor warhead engagement or metal-chelation-based mechanisms [1][2].

Tautomerism Thiol-Thione Equilibrium Covalent Inhibitor Design Nucleophilicity

Sourcing Provenance: SALOR-INT Library Inclusion and the Significance of the AldrichCPR Designation

The target compound is cataloged as SALOR-INT L229830-1EA (AldrichCPR), placing it within the Sigma-Aldrich Library of Rare Chemicals (SALOR), a curated collection of structurally unique compounds assembled specifically for early discovery research . The AldrichCPR designation carries a specific caveat: Sigma-Aldrich provides this product as part of a collection of rare and unique chemicals and explicitly does not collect analytical data for this product; the buyer assumes responsibility for confirming identity and purity . This procurement profile differs from mainstream catalog compounds that come with vendor-verified Certificate of Analysis (CoA) data. In contrast, the closely related 3-methyl isomer (CAS 478255-46-8) and 3-nitro analog (CAS 478255-09-3) are also available through alternative suppliers (e.g., AKSci) that may provide differing purity specifications (typically 95%) and quality documentation . The SALOR-INT provenance signals that this compound is a singleton scaffold unlikely to be found in conventional screening decks, making it a candidate for diversity-oriented synthesis or fragment-based lead generation programs where scaffold novelty is a selection criterion .

Chemical Library Sourcing Rare Chemical Procurement AldrichCPR SALOR-INT

Precursor-Derived Biological Activity of the 3-Chlorophenyl Triazole Scaffold: Antimicrobial Potential via the 4-Amino Precursor

The 4-amino precursor to the target compound, 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 117320-66-8), has been employed as a key synthetic intermediate in the preparation of fused 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives (compounds 5a–j and 7a–j) that were screened for antimicrobial activity [1]. In that study (Purohit et al., 2011), several of the derived cyclized products exhibited significant inhibition of bacterial and fungal growth compared to standard drugs, demonstrating that the 3-chlorophenyl-triazole-thiol core possesses a biologically relevant pharmacophore [1]. The target Schiff base (CAS 478255-12-8) represents the non-cyclized benzylideneamino derivative of this same precursor core. While no direct MIC data exist for the target compound itself, the documented activity of derivatives sharing the identical 3-chlorophenyl-triazole-thiol substructure provides class-level evidence that this scaffold can be elaborated into active antimicrobial agents, and the Schiff base represents a versatile intermediate for further diversification [1]. This contrasts with analogs where the 5-aryl group is altered (e.g., 5-phenyl or 5-pyridyl variants), where the antimicrobial SAR trajectory may diverge [1].

Antimicrobial 1,2,4-Triazole Thiadiazole Thiadiazine Antibacterial

GHS Safety Profile Differentiation: Target Compound vs. 3-Nitrobenzylidene Analog

The target compound carries aggregated GHS hazard classifications from ECHA C&L notifications: Acute Toxicity Category 4 (oral, H302, 100% notification ratio), Skin Irritation Category 2 (H315, 100%), Eye Irritation Category 2 (H319, 100%), STOT SE Category 3 (H335, 100%), and Aquatic Chronic Category 4 (H413, 100%) [1]. The signal word is 'Warning.' In contrast, the 3-nitrobenzylidene analog (CAS 478255-09-3) contains a nitro functional group, which is a structural alert associated with potential mutagenicity (Ames-positive structural alerts in standard in silico toxicity prediction models) and may carry additional toxicological liabilities under ICH M7 guidelines for DNA-reactive impurities [2]. While no experimental Ames data are available for either compound, the absence of a nitro group in the target compound eliminates this well-precedented structural alert, which is a meaningful consideration for hit-to-lead progression where genotoxicity risk assessment is a gating criterion [2]. The target compound's hazard profile is limited to acute toxicity and irritation endpoints without the mutagenicity flag associated with nitroaromatic analogs.

GHS Classification Acute Toxicity Occupational Safety Hazard Assessment

Recommended Research and Procurement Application Scenarios for 5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (478255-12-8)


Early-Stage Antimicrobial Lead Identification Leveraging 3-Chlorophenyl-Triazole Scaffold Precedent

This compound is suited for medicinal chemistry programs seeking novel antimicrobial leads built on the 1,2,4-triazole-3-thiol scaffold. The documented antimicrobial activity of fused thiadiazole/thiadiazine derivatives synthesized from the identical 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol precursor (Purohit et al., 2011) establishes biological relevance for the core scaffold. The target compound's Schiff base functionality provides a versatile synthetic handle for further diversification—hydrolysis to the free amine, reduction, or metal complexation—enabling rapid analog generation . Procurement is recommended when the research objective is scaffold-hopping or focused library synthesis around the 3-chlorophenyl-triazole pharmacophore, particularly where the para-methylbenzylidene group is desired as a lipophilic, non-mutagenic substituent distinct from the nitro-substituted comparator series.

Computational Chemistry and In Silico Screening: Physicochemical Property Benchmarking

The target compound's well-defined computed physicochemical profile (XLogP3 = 4.3, TPSA = 72.1 Ų, MW = 328.8) and its ~1 log unit lipophilicity advantage over the 3-nitrobenzylidene analog make it a suitable candidate for in silico screening campaigns where predicted membrane permeability is a primary filter . The compound can serve as a representative scaffold for evaluating computational ADME models against the broader 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol chemical series. Its inclusion in the SALOR-INT rare chemical library further positions it as a diversity element for virtual screening libraries aiming to maximize chemical space coverage [1].

Covalent Inhibitor or Metal-Chelator Probe Design Exploiting Thiol-Thione Tautomerism

For research groups investigating covalent inhibitors or metal-chelating agents—including metallo-β-lactamase inhibitors, corrosion inhibitors for metal surfaces, or metallodrug ligands—the target compound's thiol-thione tautomeric equilibrium is a critical functional attribute . The 4-methylbenzylidene substituent, with its modest electron-donating character compared to nitro-substituted analogs, is predicted to favor a marginally higher population of the reactive thiol tautomer [1]. This compound is thus recommended for procurement when the experimental goal is to probe structure-tautomerism-activity relationships in thiol-mediated covalent binding or metal coordination, particularly where a comparative series including both electron-donating (para-methyl) and electron-withdrawing (nitro) benzylidene variants is planned.

Quality Control Method Development and Analytical Reference Standard Sourcing for Rare Chemical Libraries

Given the AldrichCPR designation and the explicit absence of vendor-supplied analytical data, this compound is suitable for laboratories that maintain in-house analytical chemistry capabilities and require a rare scaffold for method development or as a reference standard for library characterization . Procurement is appropriate when the end-user intends to perform independent identity confirmation (NMR, HRMS, elemental analysis) and purity assessment (HPLC, LC-MS) as part of their quality control workflow, and when the SALOR-INT provenance adds value for intellectual property or scaffold-novelty documentation in patent filings .

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